molecular formula C15H14N4O4S2 B2681959 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide CAS No. 893359-81-4

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2681959
CAS No.: 893359-81-4
M. Wt: 378.42
InChI Key: VRMLYOSLTPHRJP-UHFFFAOYSA-N
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Description

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a key enzyme in the cytokine receptor signaling pathway known as the common gamma-chain (γc) family. This compound exhibits high selectivity for JAK3 over other JAK isoforms and a wide range of other kinases , making it an invaluable pharmacological tool for dissecting the specific role of JAK3-mediated signaling in cellular processes. Its primary research value lies in the investigation of immune cell function and the development of therapeutic strategies for autoimmune diseases, such as rheumatoid arthritis and psoriasis, as JAK3 is predominantly expressed in hematopoietic cells. The compound, also known as PF-06651600, acts as a covalent, irreversible inhibitor that targets a unique cysteine residue (Cys-909) in the ATP-binding pocket of JAK3 . This mechanism ensures prolonged suppression of kinase activity, which is particularly useful for in vitro and in vivo studies requiring sustained pathway inhibition. Researchers utilize this compound to explore JAK3's critical role in T cell activation, proliferation, and differentiation, providing insights into T-cell-mediated pathologies. Furthermore, its application extends to oncology research, particularly in the study of hematological malignancies where the JAK-STAT pathway is frequently dysregulated. By enabling precise inhibition of JAK3, this compound helps elucidate novel mechanisms and validate JAK3 as a therapeutic target in a research context.

Properties

IUPAC Name

2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c1-18-14(21)13-11(5-6-24-13)17-15(18)25-8-12(20)16-9-3-2-4-10(7-9)19(22)23/h2-4,7H,5-6,8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMLYOSLTPHRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituent variations, physicochemical properties, and synthetic yields:

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
2-({3-Methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide (Target) 3-methyl, 3-nitrophenyl Not reported Not reported Not reported N/A
2-({6-Ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide 6-ethyl, 3-phenyl, 4-nitrophenyl Not reported Not reported Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-methyl, 2,3-dichlorophenyl 344.21 230–232 80
2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 3-phenyl, 3-CF3-phenyl Not reported Not reported Not reported
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide 7-phenyl, 2-ethyl-6-methylphenyl 403.50 Not reported Not reported

Substituent Effects

  • Pyrimidinone Core Modifications: The target compound’s 3-methyl group (vs. Substitution at the 3-position (e.g., phenyl in ) may enhance π-π stacking in biological targets, while methyl groups improve metabolic stability .
  • Aryl Acetamide Variations: The 3-nitrophenyl group (target) vs. 4-nitrophenyl () or 3-CF3-phenyl () impacts electron-withdrawing effects and solubility. Nitro groups enhance reactivity but may increase toxicity, whereas CF3 improves lipophilicity .

Biological Activity

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a synthetic compound that belongs to the thienopyrimidine family. Its unique structure suggests potential biological activities that could be leveraged in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thienopyrimidinone core linked to a nitrophenylacetamide group. The molecular formula is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S with a molecular weight of approximately 356.39 g/mol. The structural characteristics contribute to its biological activity.

Research indicates that thienopyrimidine derivatives exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many thienopyrimidine compounds act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Antiproliferative Activity : These compounds have shown effectiveness in inhibiting the growth of various cancer cell lines.
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to apoptosis in cancer cells.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Biological Activity Overview

StudyCell LineActivityEC50 (µM)Reference
Study ANCI-H522 (lung cancer)49.5% growth inhibition5.0 ± 1.0
Study BCCRF-CEM (leukemia)65.83% growth inhibition22.88 ± 2.0
Study CMDA-MB-468 (breast cancer)-0.95% growth inhibition (lethality)Not reported

Case Studies

  • Inhibition of Lung Cancer Cells : A study demonstrated that compounds similar to this compound showed significant inhibition against non-small cell lung cancer cells (NCI-H522), indicating potential as an anticancer agent .
  • Leukemia Cell Proliferation : Another investigation revealed that related thienopyrimidine derivatives effectively inhibited proliferation in leukemia cell lines (CCRF-CEM), suggesting a selective activity profile that could be beneficial for targeted therapies .

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